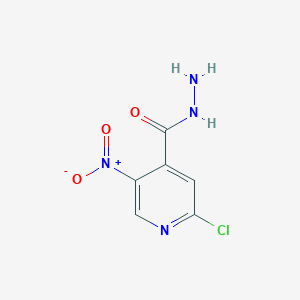
2-Chloro-5-nitroisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitroisonicotinohydrazide is an organic compound with the molecular formula C6H5ClN4O3 It is a derivative of isonicotinohydrazide, featuring a chloro and nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-nitroisonicotinohydrazide can be synthesized through the condensation reaction of 2-chloro-5-nitrobenzaldehyde with isonicotinohydrazide in a methanol solution . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, chlorination, and condensation reactions, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitroisonicotinohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisonicotinohydrazide.
Substitution: Nucleophilic substitution of the chloro group can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitroisonicotinohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitroisonicotinohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of 2-Chloro-5-nitroisonicotinohydrazide.
2-Chloro-5-nitropyridine: Shares similar structural features but differs in its chemical reactivity and applications.
2-Chloro-5-nitroaniline: Another related compound with distinct properties and uses
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
Molecular Formula |
C6H5ClN4O3 |
|---|---|
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-chloro-5-nitropyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H5ClN4O3/c7-5-1-3(6(12)10-8)4(2-9-5)11(13)14/h1-2H,8H2,(H,10,12) |
InChI Key |
HQLQNHUVZNILPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299746.png)

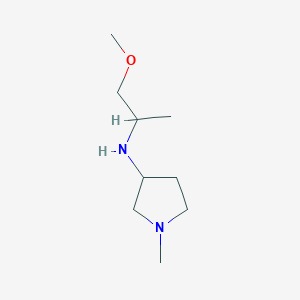
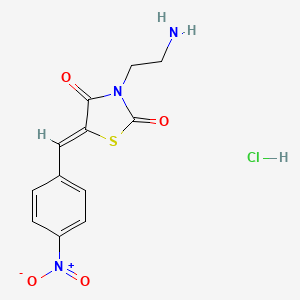
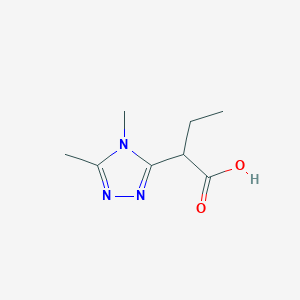

![N'-Hydroxy-2-[(3-methylphenyl)sulfanyl]ethanimidamide](/img/structure/B13299797.png)
![5-(Bromomethyl)spiro[3.4]octane](/img/structure/B13299804.png)

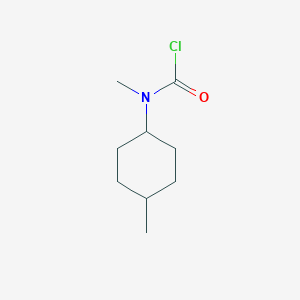
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
![1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13299822.png)
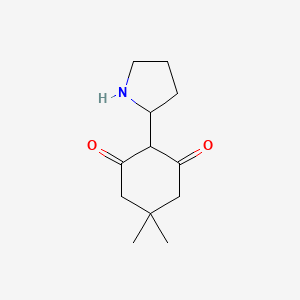
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13299847.png)
